molecular formula C25H21NO2 B2827491 N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide CAS No. 313252-81-2

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide

Cat. No.: B2827491
CAS No.: 313252-81-2
M. Wt: 367.448
InChI Key: JVQBDJZYFRDJDW-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide is a chemical compound of interest in medicinal chemistry and oncology research. It belongs to a class of diphenylacetamide derivatives that have been investigated for their potential as anticancer agents. Related structural analogs have demonstrated selective toxicity toward cancer cell lines and function as novel inhibitors of Gli1-mediated transcription, a key downstream effector of the Sonic Hedgehog (Shh) signaling pathway . Inappropriate activation of the Shh-Gli pathway is implicated in the growth of diverse cancers, making it a valuable target for therapeutic research . The core diphenylacetamide structure is a recognized pharmacophore, and research into similar compounds has revealed important structure-activity relationships (SAR), highlighting the significance of a bulky aromatic head-group and a critical amide linker for optimal research activity . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. All safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2/c1-28-23-17-16-22(20-14-8-9-15-21(20)23)26-25(27)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQBDJZYFRDJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide typically involves the reaction of 4-methoxynaphthalene with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-naphthalen-1-yl-2,2-diphenylacetamide.

    Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-2,2-diphenylethylamine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine site of tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells . This mechanism is crucial for its potential use as an anticancer agent.

Comparison with Similar Compounds

Table 1: Comparison of Naphthalene-Based Acetamides

Compound Key Substituents Synthetic Yield Reaction Time Notable Spectral Data (IR/NMR)
Target Compound 4-Methoxy-naphthalene Not reported Not reported Expected C–O stretch ~1250 cm⁻¹
6a (Triazole derivative) Phenyl, triazole 72% 6–8 hours 1671 cm⁻¹ (C=O), 1303 cm⁻¹ (C–N)
6b (Nitro derivative) 2-Nitrophenyl, triazole 68% 6–8 hours 1504 cm⁻¹ (NO₂), 1340 cm⁻¹ (C–N)

Benzothiazole Derivatives of 2,2-Diphenylacetamide

Benzothiazole-containing analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15), highlight the impact of heterocyclic substitution:

  • This contrasts with the electron-donating 4-methoxy group in the target compound .
  • Synthetic Routes : Microwave-assisted synthesis of benzothiazole derivatives achieves moderate yields (42%) within 20 minutes, suggesting faster but less efficient protocols compared to conventional methods .

Excluded Compounds : The patent EP3348550A1 excludes certain benzothiazole derivatives (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide), likely due to prior intellectual property claims or inferior pharmacokinetic profiles .

Substituted Phenylacetamides with Halogen or Hydroxy Groups

  • Dichlorophenyl Analogs : Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit dihedral angles between aromatic rings (54.8–77.5°), influencing crystal packing and solubility. The chlorine atoms enhance lipophilicity, whereas the target compound’s methoxy group may improve aqueous solubility .
  • Hydroxy-Substituted Derivatives : N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide (FDB010870) demonstrates the role of hydroxyl groups in hydrogen-bonding networks, a feature absent in the target compound but critical for interactions with biological targets .

Pharmacologically Optimized Derivatives

  • Mannich Base Derivatives : N-(4-hydroxy-3-((2-methylpyrrolidin-1-yl)methyl)phenyl)-2,2-diphenylacetamide (Compound 3.50) incorporates a pyrrolidine moiety via Mannich reaction, introducing basicity and enhanced blood-brain barrier penetration. This contrasts with the target compound’s neutral 4-methoxy group .

Table 2: Pharmacological and Physicochemical Comparison

Compound Key Functional Group Lipophilicity Solubility Potential Bioactivity
Target Compound 4-Methoxy-naphthyl Moderate Moderate Antimicrobial (inferred)
Compound 15 (CF₃) Trifluoromethyl High Low Enzyme inhibition
Compound 3.50 (Pyrrolidine) Basic amine Low High (polar) CNS-targeting

Biological Activity

N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide is a compound of significant interest due to its potential biological activities, particularly in cancer research. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The presence of the methoxy group on the naphthalene ring enhances its lipophilicity, potentially facilitating cellular uptake and interaction with biological targets.

Target of Action

Research indicates that compounds structurally similar to this compound may inhibit tubulin polymerization, a crucial process in cell division. For instance, a related compound demonstrated significant anticancer activity by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Mode of Action

The inhibition of tubulin polymerization disrupts the mitotic spindle formation, ultimately resulting in cell cycle arrest at the metaphase stage. This mechanism is pivotal in cancer therapy as it can selectively target rapidly dividing tumor cells while sparing normal cells to some extent .

Biochemical Pathways

The disruption of tubulin dynamics triggers a cascade of intracellular events:

  • Cell Cycle Arrest : The inability to form a functional mitotic spindle halts cell division.
  • Apoptosis : Cells may undergo programmed cell death due to prolonged mitotic arrest.
  • Signal Transduction Inhibition : Similar compounds have also been shown to inhibit pathways involving STAT3 phosphorylation, further enhancing their anticancer effects .

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibited notable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective inhibition of cell growth .

Cell LineIC50 (µM)
MCF-75.0
HepG27.5
A5496.0
MDA-MB-2314.5

Dual-Target Inhibitors

Research has also explored derivatives that act as dual-target inhibitors for both tubulin polymerization and STAT3 signaling. For example, a related compound showed IC50 values of 0.83 µM for tubulin inhibition and 6.84 µM for STAT3 phosphorylation inhibition, demonstrating the potential for enhanced therapeutic efficacy through multi-target strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxynaphthalen-1-yl)-2,2-diphenylacetamide, and how are yields maximized?

  • Methodological Answer : The synthesis typically involves a nucleophilic acyl substitution reaction. For analogs like N-(4-methylphenyl)-2,2-diphenylacetamide, 4-substituted aniline derivatives react with 2,2-diphenylacetyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using triethylamine (TEA) as a base to neutralize HCl byproducts . Key steps include:

  • Reagent purity : Ensure anhydrous conditions to avoid side reactions.
  • Temperature control : Room temperature (~25°C) minimizes decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/acetone) improves purity. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of amine to acyl chloride).

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1^1H and 13^13C NMR confirm the presence of methoxy (δ ~3.8 ppm), naphthalene aromatic protons (δ ~7.2–8.5 ppm), and diphenylacetamide carbonyl (δ ~168 ppm) .
  • X-ray diffraction (XRD) : For analogs like 2,2-diphenylacetamide, SHELX software refines crystallographic data, revealing dihedral angles (e.g., 84.6° between aromatic rings) and hydrogen-bonding networks (N–H⋯O motifs) critical for stability .

Q. What preliminary pharmacological activities have been reported for similar diphenylacetamides?

  • Methodological Answer : Analogs like N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide show anti-inflammatory and analgesic properties in murine models. Key assays include:

  • In vitro COX-2 inhibition : IC50_{50} values determined via ELISA.
  • In vivo pain models : Tail-flick and acetic acid writhing tests (dose range: 10–50 mg/kg) .
  • Safety profiling : Acute toxicity studies (LD50_{50} > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, substituent electronegativity) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (see Table 1 ). For example:

  • 4-Methoxy vs. 5-Chloro substitution : Methoxy enhances solubility but reduces receptor binding affinity due to steric effects.

  • Naphthalene vs. biphenyl moieties : Naphthalene increases π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .

    Table 1 : SAR of Diphenylacetamide Derivatives

    CompoundSubstituent PositionIC50_{50} (COX-2, µM)LogP
    N-(4-Methoxynaphthalen-1-yl)4-OCH3_30.453.8
    N-(5-Chlorophenyl)5-Cl1.204.2
    N-(Naphthalen-2-yl)2-Naphthyl0.904.5

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Challenges include twinning and disorder in aromatic rings. Strategies involve:

  • SHELXL refinement : Use of TWIN and BASF commands to model twinning.
  • Hydrogen bonding analysis : Graph set notation (e.g., R_2$$^2(8) motifs) identifies stabilizing interactions .
  • Displacement parameters : Anisotropic refinement for non-H atoms improves accuracy (R-factor < 5%) .

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} across studies) be reconciled?

  • Methodological Answer : Discrepancies often stem from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) or serum protein binding alters compound availability.
  • Cell line specificity : COX-2 expression levels differ between RAW 264.7 macrophages and human chondrocytes.
  • Statistical rigor : Use of ANOVA with post-hoc Tukey tests and ≥3 biological replicates minimizes false positives .

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